2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide
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Overview
Description
2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is an organic compound that features a piperidine ring attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(piperidin-1-yl)but-2-en-1-one: Similar structure but with a but-2-en-1-one moiety.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a benzo[d][1,3]dioxol-5-yl group instead of the methyl group
Uniqueness
2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is unique due to its specific combination of a piperidine ring and a prop-2-enamide structure. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds .
Properties
CAS No. |
918638-02-5 |
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Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methyl-N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C12H20N2O/c1-4-11(13-12(15)10(2)3)14-8-6-5-7-9-14/h4,11H,1-2,5-9H2,3H3,(H,13,15) |
InChI Key |
FRQBPHVJHPQVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(C=C)N1CCCCC1 |
Origin of Product |
United States |
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